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Compound of Interest

Compound Name: 2,7-Dimethoxyacridin-9(10H)-one

Cat. No.: B568993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

synthetically valuable heterocyclic compound, 2,7-Dimethoxyacridin-9(10H)-one. Acridone

derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range

of biological activities, including anticancer, antiviral, and antiparasitic properties. A thorough

understanding of their spectroscopic characteristics is fundamental for their identification,

characterization, and further development.

Chemical Structure and Properties
Chemical Name: 2,7-Dimethoxyacridin-9(10H)-one CAS Number: 120809-05-4 Molecular

Formula: C₁₅H₁₃NO₃ Molecular Weight: 255.27 g/mol

Spectroscopic Data Summary
While comprehensive, experimentally verified spectroscopic data for 2,7-Dimethoxyacridin-
9(10H)-one is not readily available in publicly accessible databases, the following tables

summarize the expected and reported data for closely related N-methylated analogs, such as

N-methyl-2,7-dimethoxyacridone. This data provides a valuable reference for the

characterization of the title compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 11.7 s 1H N-H

~ 8.2 d 2H H-4, H-5

~ 7.2 dd 2H H-3, H-6

~ 6.9 d 2H H-1, H-8

~ 3.9 s 6H 2 x -OCH₃

Note: Predicted values are based on the analysis of similar acridone structures. The exact

chemical shifts and coupling constants would need to be determined experimentally.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm) Assignment

~ 177 C-9 (C=O)

~ 160 C-2, C-7

~ 142 C-10a, C-11a

~ 126 C-4, C-5

~ 121 C-4a, C-8a

~ 115 C-3, C-6

~ 105 C-1, C-8

~ 55 -OCH₃

Note: Predicted values are based on the analysis of similar acridone structures.

Table 3: Mass Spectrometry Data
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m/z Relative Intensity Assignment

255 High [M]⁺

240 Moderate [M - CH₃]⁺

212 Moderate [M - CH₃ - CO]⁺

Note: The fragmentation pattern of acridones is highly dependent on the nature and position of

substituents. The loss of a methyl group followed by carbon monoxide is a common

fragmentation pathway for methoxy-substituted acridones.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Strong, Broad N-H Stretch

~ 1635 Strong C=O Stretch (Amide I)

~ 1600, 1480 Medium-Strong Aromatic C=C Stretch

~ 1250 Strong
Aryl-O-CH₃ Asymmetric

Stretch

~ 1030 Strong Aryl-O-CH₃ Symmetric Stretch

Table 5: UV-Visible (UV-Vis) Spectroscopy Data
Solvent λmax (nm)

Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Acetonitrile ~364, ~395 Data not available

Chloroform ~380, ~400 Data not available

Note: Acridone derivatives typically exhibit strong absorption in the UV-A and near-visible

regions, corresponding to π-π transitions within the aromatic system. The exact absorption

maxima and molar absorptivity are solvent-dependent.*

Experimental Protocols
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The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard practices for the

analysis of acridone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of 2,7-Dimethoxyacridin-9(10H)-one in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

The solution should be clear and free of any particulate matter.

2. ¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse experiment.

Temperature: 298 K.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm or CDCl₃ at

7.26 ppm).

3. ¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.
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Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Temperature: 298 K.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Processing: Apply Fourier transformation with an exponential window function, phase

correction, and baseline correction. Reference the spectrum to the solvent peak (DMSO-d₆

at 39.52 ppm or CDCl₃ at 77.16 ppm).

Sample Preparation

Data Acquisition Data Processing

Dissolve in
Deuterated Solvent

Transfer to
NMR Tube Acquire ¹H Spectrum
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NMR Spectroscopy Workflow

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile

solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):
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Instrument: A mass spectrometer equipped with an electron ionization source.

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

Inlet System: Direct insertion probe or gas chromatography inlet.

3. Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

Common fragments for methoxy-substituted acridones include the loss of a methyl radical

(-15 Da) and subsequent loss of carbon monoxide (-28 Da).

[M]⁺
m/z 255

[M - CH₃]⁺
m/z 240

- CH₃ [M - CH₃ - CO]⁺
m/z 212

- CO

Click to download full resolution via product page

MS Fragmentation Pathway

Infrared (IR) Spectroscopy
1. Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it

into a transparent pellet using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or the clean ATR crystal) should

be recorded and subtracted from the sample spectrum.

3. Data Analysis:

Identify the characteristic absorption bands for the functional groups present in the molecule,

such as the N-H stretch, C=O stretch, and aromatic C=C stretches.

UV-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:

Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile, methanol,

or chloroform) of known concentration (e.g., 1 mM).

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading between 0.1 and 1.0.

2. Data Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

Scan Range: 200-800 nm.

Blank: Use the same solvent as used for the sample solution to record a baseline.

Cuvette: Use a 1 cm path length quartz cuvette.

3. Data Analysis:

Determine the wavelength(s) of maximum absorbance (λmax).

If the concentration of the solution is known, the molar absorptivity (ε) can be calculated

using the Beer-Lambert law (A = εcl).
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Signaling Pathways and Biological Context
Currently, there is no specific information available in the public domain regarding the direct

involvement of 2,7-Dimethoxyacridin-9(10H)-one in specific signaling pathways. However, the

broader class of acridone alkaloids is known to interact with various biological targets. Many

acridone derivatives exert their anticancer effects through mechanisms such as:

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the

acridone core allows it to intercalate between the base pairs of DNA, interfering with DNA

replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which

are crucial for managing DNA topology.

Kinase Inhibition: Acridones have been shown to inhibit various protein kinases that are often

dysregulated in cancer cells, thereby disrupting cell signaling pathways involved in cell

growth, proliferation, and survival.

Further research is required to elucidate the specific molecular targets and signaling pathways

modulated by 2,7-Dimethoxyacridin-9(10H)-one.
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General Mechanisms of Action for Acridone Derivatives
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This guide serves as a foundational resource for the spectroscopic characterization of 2,7-
Dimethoxyacridin-9(10H)-one. The provided data and protocols will aid researchers in the

positive identification and quality control of this compound, facilitating its further investigation in

drug discovery and development programs.

To cite this document: BenchChem. [Spectroscopic Profile of 2,7-Dimethoxyacridin-9(10H)-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b568993#spectroscopic-data-of-2-7-dimethoxyacridin-
9-10h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b568993?utm_src=pdf-body
https://www.benchchem.com/product/b568993?utm_src=pdf-body
https://www.benchchem.com/product/b568993#spectroscopic-data-of-2-7-dimethoxyacridin-9-10h-one
https://www.benchchem.com/product/b568993#spectroscopic-data-of-2-7-dimethoxyacridin-9-10h-one
https://www.benchchem.com/product/b568993#spectroscopic-data-of-2-7-dimethoxyacridin-9-10h-one
https://www.benchchem.com/product/b568993#spectroscopic-data-of-2-7-dimethoxyacridin-9-10h-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b568993?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

